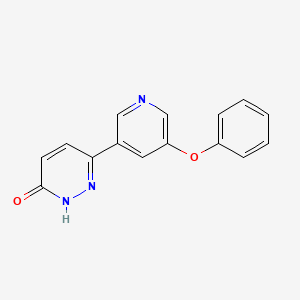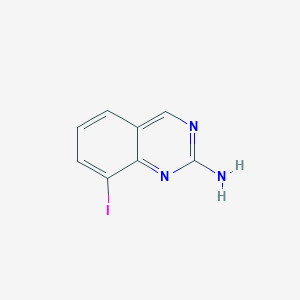
8-Iodoquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazolin-2-amine typically involves the iodination of quinazolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinazolin-2-amine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: Quinazolin-2-amine
Reagents: Iodine (I₂), Oxidizing agent (e.g., H₂O₂ or NaOCl)
Conditions: Acidic medium (e.g., acetic acid), Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Base (e.g., NaOH), Solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), Solvent (e.g., water, acetic acid)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), Solvent (e.g., THF, ethanol)
Coupling: Palladium catalysts, Ligands (e.g., triphenylphosphine), Base (e.g., K₂CO₃), Solvent (e.g., DMF, toluene)
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation/Reduction: Various oxidation states and reduced forms of the compound
Coupling: Complex molecules with extended carbon chains or aromatic systems
Scientific Research Applications
8-Iodoquinazolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used to study the biological activities of quinazoline derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological processes and pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Iodoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in cancer research, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position instead of iodine. It is known for its antimalarial activity.
Quinazolin-4-amine: Another quinazoline derivative with potential anticancer properties.
Gefitinib: A quinazoline-based drug used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Uniqueness: 8-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying various biological processes.
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
8-iodoquinazolin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) |
InChI Key |
OYMPAKCKNIHQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)


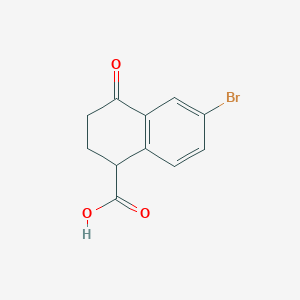

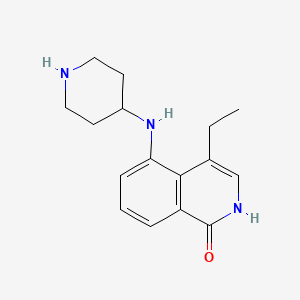
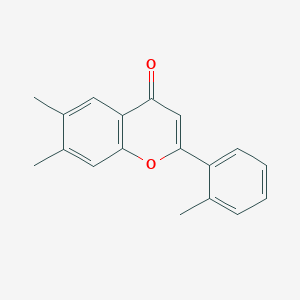

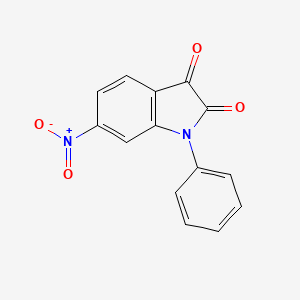
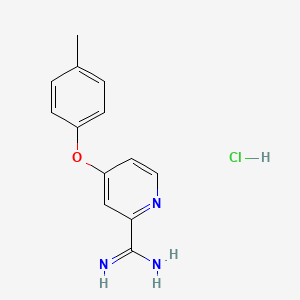
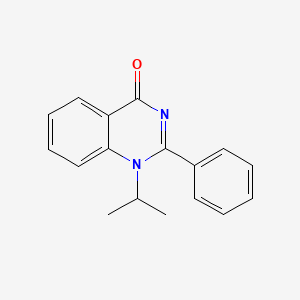
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)

